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ELABELA (ELA), also known as Toddler or Apela, is a recently discovered peptide hormone
and a critical endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor.[1]
Encoded by the APELA gene, the initial 54-amino acid preproprotein is processed into mature,
biologically active isoforms, primarily ELA-32, ELA-21, and ELA-11.[2][3] These isoforms
exhibit distinct biochemical properties and signaling profiles, making a comparative
understanding of their in vitro performance crucial for researchers targeting the apelinergic
system for therapeutic intervention. This guide provides a comprehensive overview of the in
vitro activities of ELA isoforms, supported by experimental data and detailed protocols.

Comparative Analysis of ELABELA Isoform Activity

The primary isoforms of ELABELA—ELA-32, ELA-21, and ELA-11—interact with the apelin
receptor to initiate downstream signaling.[2] Their in vitro activities are most commonly
characterized by their receptor binding affinity and their ability to modulate G-protein and -
arrestin signaling pathways.

Receptor Binding Affinity

The binding affinity of ELABELA isoforms to the apelin receptor (APJ) is a key determinant of
their biological potency. Radioligand competition assays are typically employed to determine
the inhibition constant (Ki) or the pKi (-logKi).
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Receptor Binding Affinity

Isoform (pKi) in Human Left Reference
Ventricle

ELA-32 9.59 + 0.08 [4][5]

ELA-21 8.52 +0.11 [4][5]

ELA-11 7.85 + 0.05 [4][5]

[Pyrl]apelin-13 8.85+0.04 [4115]

In human left ventricular tissue, ELA-32 demonstrates the highest binding affinity for the apelin
receptor, significantly greater than that of ELA-21 and the well-characterized apelin isoform,
[Pyrl]apelin-13.[4][5] ELA-11, the shortest isoform, exhibits the lowest affinity among the tested
peptides.[4][5] This suggests that the N-terminal extension in the longer isoforms contributes
significantly to receptor binding.[4]

G-Protein Signaling: cAMP Inhibition

The apelin receptor couples to the Gi subunit of G-proteins, and its activation leads to the
inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (CAMP)
levels. The potency of ELA isoforms in this pathway is often measured as pD2 or EC50 in
forskolin-stimulated cAMP accumulation assays.

G-Protein Signaling
Potency (pD2) in CHO-K1

Isoform ) Reference
cells expressing human
APJ
ELA-32 9.92 + 0.07 [4]
ELA-21 9.98 + 0.08 [4]
ELA-11 9.80 +0.10 [4]
[Pyri]apelin-13 10.08 £ 0.08 [4]
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Interestingly, despite differences in binding affinity, all three major ELA isoforms, as well as
[Pyrl]apelin-13, inhibit cAMP production with similar subnanomolar potencies.[4][6] This
indicates that even the shortest isoform, ELA-11, is a full and potent agonist for G-protein-
mediated signaling.[4][6]

B-Arrestin Recruitment

Upon agonist binding, G protein-coupled receptors also recruit -arrestins, which mediate
receptor desensitization, internalization, and G-protein-independent signaling. Longer ELA
isoforms, such as ELA-32 and ELA-21, show a stronger bias towards the [3-arrestin signaling
pathway compared to shorter isoforms and some apelin peptides.[7]

B-Arrestin Recruitment
Potency (pD2) in U20S

Isoform . Reference
cells expressing human
APJ
ELA-32 9.07 +0.04 [4]
ELA-21 8.80 + 0.09 [4]
ELA-11 7.60 + 0.05 [4]
[Pyrllapelin-13 7.97 £0.08 [4]

In B-arrestin recruitment assays, ELA-32 is the most potent, followed by ELA-21.[4] ELA-11 is
significantly less potent in recruiting 3-arrestin, suggesting a biased agonism where the longer
isoforms more effectively engage the B-arrestin pathway.[4][7]

ELABELA Signhaling Pathways

Activation of the apelin receptor by ELABELA isoforms triggers multiple downstream signaling
cascades, primarily the PISBK/AKT/mTOR and MAPK/ERK pathways.[8][9] These pathways are
crucial for cellular processes such as proliferation, survival, migration, and angiogenesis.[8][10]
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Caption: ELABELA-APJ signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro comparison of ELABELA
isoforms. Below are summarized protocols for the key assays discussed.

Radioligand Competition Binding Assay

This assay measures the ability of unlabeled ELA isoforms to compete with a radiolabeled
ligand for binding to the apelin receptor.

Incubate membranes with
radiolabeled ligand (e.g., [***l]apelin-13)
and varying concentrations of

unlabeled ELA isoforms

Prepare membranes from

Separate bound and free
cells/tissues expressing APJ

radioligand by filtration

Quantify bound radioactivity
using a gamma counter

Perform non-linear regression
to determine Ki values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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